4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
Overview
Description
4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is a heterocyclic compound that combines a naphthalene moiety with an imidazo[4,5-C]pyridine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to summarize the affected biochemical pathways and their downstream effects. The compound this compound may influence various biochemical pathways, but this requires further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[4,5-C]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation or acylation reaction, where naphthalene is reacted with the imidazo[4,5-C]pyridine core in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the imidazo[4,5-C]pyridine ring, potentially converting it to a dihydro or tetrahydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives of the imidazo[4,5-C]pyridine ring.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of both the naphthalene and imidazo[4,5-C]pyridine moieties contributes to its biological activity.
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
- 4-(Phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
- 4-(Biphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
Uniqueness
Compared to similar compounds, 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is unique due to the position of the naphthalene moiety, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound allows for distinct interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
4-naphthalen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)15-16-14(7-8-17-15)18-10-19-16;/h1-6,9-10,15,17H,7-8H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXTVQWSIGIDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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